molecular formula C6H11Cl2P B1585149 Cyclohexyldichlorophosphine CAS No. 2844-89-5

Cyclohexyldichlorophosphine

Cat. No. B1585149
CAS RN: 2844-89-5
M. Wt: 185.03 g/mol
InChI Key: MJEQIIGWDHUZJW-UHFFFAOYSA-N
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Description

Cyclohexyldichlorophosphine is a chemical compound with the empirical formula C6H11Cl2P . It is also known by other names such as Cyclohexylphosphonous dichloride, Cyclohexylphosphorus dichloride, and Dichlorocyclohexylphosphin .


Molecular Structure Analysis

The molecular weight of Cyclohexyldichlorophosphine is 185.03 . The SMILES string representation of its structure is ClP(Cl)C1CCCCC1 .


Chemical Reactions Analysis

Cyclohexyldichlorophosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

Cyclohexyldichlorophosphine is a liquid at room temperature . It has a refractive index of n20/D 1.528 and a density of 1.204 g/mL at 25 °C .

Scientific Research Applications

Radiation-Thermal Synthesis

Cyclohexyldichlorophosphine can be prepared by radiation-thermal synthesis, which involves a reaction under the simultaneous action of gamma-radiation and heating .

Heterocyclic Compound Synthesis

It is also involved in the synthesis of medicinally important heterocyclic compounds used in various applications such as dyestuff, sanitizers, corrosion inhibitors, antioxidants, and copolymer synthesis .

Safety and Hazards

Cyclohexyldichlorophosphine is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible and causes severe skin burns and eye damage . Precautions should be taken to avoid inhalation of vapor or mist and to prevent the build-up of electrostatic charge .

properties

IUPAC Name

dichloro(cyclohexyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Cl2P/c7-9(8)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEQIIGWDHUZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339694
Record name Cyclohexyldichlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyldichlorophosphine

CAS RN

2844-89-5
Record name Cyclohexyldichlorophosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldichlorophosphine
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Synthesis routes and methods

Procedure details

319 g (1.05 mol) of a 38 wgt % monocyclohexylphosphine solution in toluene was added dropwise at 25° C. to a suspension of 436 g PCl5 (2.1 mol) in 1 liter toluene. After the strongly exothermal reaction was complete, the reaction mixture was filtered using a reverse frit. 5 g orange colored solid matter remained behind. The clear solution (31P-NMR; δ P: 195 ppm, C6H11PCl2, 95 mol %) was distilled under vacuum.
[Compound]
Name
38
Quantity
319 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
436 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexyldichlorophosphine
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Cyclohexyldichlorophosphine
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Cyclohexyldichlorophosphine
Reactant of Route 4
Cyclohexyldichlorophosphine
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Cyclohexyldichlorophosphine
Reactant of Route 6
Cyclohexyldichlorophosphine

Q & A

Q1: What is the significance of the radiation-thermal method for synthesizing cyclohexyldichlorophosphine?

A1: The research article [] highlights a novel approach to synthesizing cyclohexyldichlorophosphine using a radiation-thermal reaction between phosphorus trichloride and cyclohexane. This method utilizes gamma radiation from a cobalt-60 source alongside heating, leading to a chain reaction with significantly higher yields compared to traditional methods. [] The study demonstrates the effectiveness of this method by achieving radiation-chemical yields (G values) for cyclohexyldichlorophosphine and hydrochloric acid ranging from 15 molecules per 100 eV at 100°C to 100 molecules per 100 eV at 170-180°C. [] This suggests that the radiation-thermal method could offer a more efficient and potentially scalable route for producing cyclohexyldichlorophosphine.

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